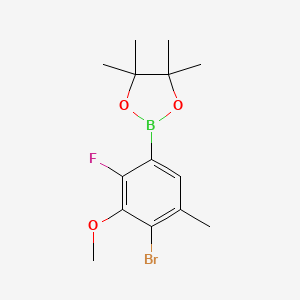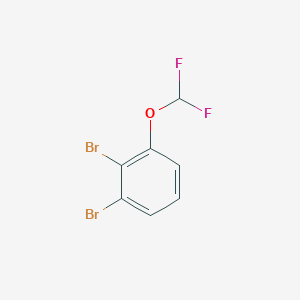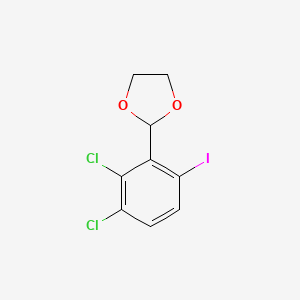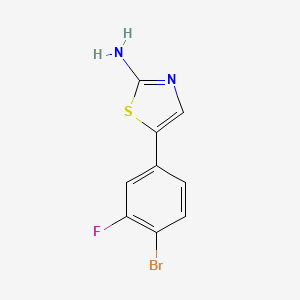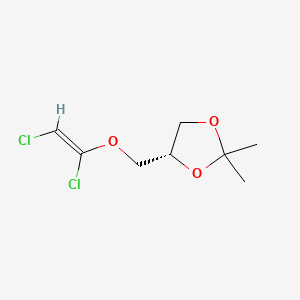
(S)-4-(((1,2-Dichlorovinyl)oxy)methyl)-2,2-dimethyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-(((1,2-Dichlorovinyl)oxy)methyl)-2,2-dimethyl-1,3-dioxolane is a chemical compound known for its unique structure and properties It is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(((1,2-Dichlorovinyl)oxy)methyl)-2,2-dimethyl-1,3-dioxolane typically involves the reaction of 1,2-dichlorovinyl alcohol with 2,2-dimethyl-1,3-dioxolane in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction is carried out at a controlled temperature to ensure optimal yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation or crystallization are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-(((1,2-Dichlorovinyl)oxy)methyl)-2,2-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the dichlorovinyl group to less oxidized forms.
Substitution: The dichlorovinyl group can participate in substitution reactions, where one or more chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce less chlorinated derivatives. Substitution reactions can result in the formation of various substituted dioxolane derivatives.
Applications De Recherche Scientifique
(S)-4-(((1,2-Dichlorovinyl)oxy)methyl)-2,2-dimethyl-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (S)-4-(((1,2-Dichlorovinyl)oxy)methyl)-2,2-dimethyl-1,3-dioxolane involves its interaction with molecular targets through its reactive functional groups. The dichlorovinyl group can undergo nucleophilic attack, leading to the formation of intermediates that participate in various biochemical pathways. The dioxolane ring provides stability and influences the compound’s overall reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
S-(1,2-Dichlorovinyl)-L-cysteine: Known for its nephrotoxic effects and studied for its role in renal cellular injury.
S-(1,2,2-Trichlorovinyl)-L-cysteine: Similar in structure but with an additional chlorine atom, affecting its reactivity and toxicity.
S-allyl-L-cysteine: Contains an allyl group instead of a dichlorovinyl group, leading to different chemical properties and applications.
Uniqueness
(S)-4-(((1,2-Dichlorovinyl)oxy)methyl)-2,2-dimethyl-1,3-dioxolane is unique due to its combination of a dioxolane ring and a dichlorovinyl group. This structural arrangement imparts distinct reactivity and potential for diverse applications in various scientific fields.
Propriétés
Formule moléculaire |
C8H12Cl2O3 |
|---|---|
Poids moléculaire |
227.08 g/mol |
Nom IUPAC |
(4S)-4-[[(Z)-1,2-dichloroethenoxy]methyl]-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C8H12Cl2O3/c1-8(2)12-5-6(13-8)4-11-7(10)3-9/h3,6H,4-5H2,1-2H3/b7-3+/t6-/m1/s1 |
Clé InChI |
JUYLXTUIUDHQPL-BTJAISLDSA-N |
SMILES isomérique |
CC1(OC[C@H](O1)CO/C(=C/Cl)/Cl)C |
SMILES canonique |
CC1(OCC(O1)COC(=CCl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



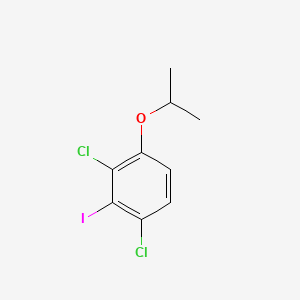



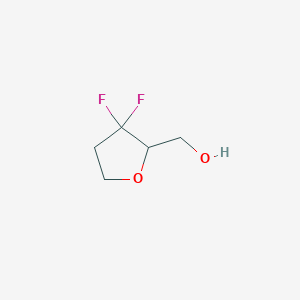

![7-Bromo-2,3-dihydrofuro[3,2-c]pyridin-4-amine](/img/structure/B14027928.png)
![4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14027930.png)
